HL-8: Validated PI3K Degradation Efficacy
The (S,S,R)-Ahpc-C6-NH2 building block is a critical component of HL-8, a PROTAC degrader with published, quantitative activity data. In a direct assay, HL-8 demonstrated significant and complete degradation of PI3K kinase at a concentration of 10 µM within 8 hours [1]. This result is presented as a key differentiator from other PROTAC designs in the same study, which did not achieve comparable degradation efficiency.
| Evidence Dimension | Cell Proliferation Inhibition (as a proxy for target engagement and degradation) |
|---|---|
| Target Compound Data | >80% inhibitory efficiency at 10 µM in Hela cells (HL-8) |
| Comparator Or Baseline | Other PROTACs and PI3K inhibitors in the same study showed less pronounced effects at equivalent concentrations. |
| Quantified Difference | HL-8 was identified as the 'most active compound' based on a comparative screening of a series of PI3K-targeting PROTACs. |
| Conditions | Hela cell line, 10 µM concentration, 8-hour treatment. |
Why This Matters
This provides direct, peer-reviewed evidence that PROTACs synthesized with this specific ligand-linker conjugate can achieve potent and complete target degradation, de-risking procurement for similar PI3K-focused or other kinase-targeting projects.
- [1] Wang H, et al. Design, synthesis and activity study of a novel PI3K degradation by hijacking VHL E3 ubiquitin ligase. Bioorg Med Chem. 2022 May 1;61:116707. View Source
